Pomalidomide-PEG4-COOH
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Overview
Description
Pomalidomide-PEG4-COOH is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a carboxylic acid group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells . This compound contains a cereblon ligand derived from pomalidomide and a four-unit PEG linker, making it a versatile tool in biomedical research .
Mechanism of Action
Target of Action
Pomalidomide-PEG4-COOH, also known as Pomalidomide-PEG4-CO2H, is an E3 ligase ligand-linker conjugate . The primary target of this compound is Cereblon (CRBN) , a protein that plays a crucial role in the ubiquitin-proteasome system .
Mode of Action
This compound contains a Pomalidomide-based Cereblon ligand and a 4-unit PEG linker used in PROTAC (Proteolysis-Targeting Chimeras) technology . This compound works by recruiting the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a critical pathway for protein degradation . By targeting Cereblon, this compound can influence various downstream effects related to the degradation of specific proteins .
Pharmacokinetics
More than 70% of Pomalidomide is absorbed following administration of a single oral dose . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of target proteins. This can lead to various downstream effects depending on the specific proteins being targeted . For instance, Pomalidomide, the base compound, has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .
Biochemical Analysis
Biochemical Properties
Pomalidomide-PEG4-COOH interacts with various enzymes, proteins, and other biomolecules. It contains a cereblon ligand based on Pomalidomide, which is used in PROTAC technology . The nature of these interactions is primarily through the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of target proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the degradation of specific proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a ternary complex with specific target proteins and the E3 ligase cereblon . This leads to the ubiquitination and subsequent proteasomal degradation of the target proteins .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is extensively metabolized prior to excretion, with clearance pathways including cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG4-COOH typically involves the conjugation of pomalidomide with a PEG linker that terminates in a carboxylic acid group. One common method involves the acylation of the aromatic amine group of pomalidomide with a PEG4 linker . This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts . The use of automated synthesis platforms and high-throughput screening methods can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG4-COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The PEG linker can be modified through nucleophilic substitution reactions to introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and amine groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various PEGylated derivatives, while oxidation and reduction reactions can modify the aromatic ring and amine groups .
Scientific Research Applications
Pomalidomide-PEG4-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other bioactive molecules.
Biology: Employed in studies of protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other therapeutic applications.
Industry: Utilized in the development of new materials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-COOH: Contains a shorter PEG linker, which may affect its solubility and bioavailability.
Pomalidomide-PEG5-COOH: Features a longer PEG linker, potentially offering different pharmacokinetic properties.
Thalidomide-PEG4-COOH: Uses thalidomide instead of pomalidomide, resulting in different biological activities.
Uniqueness
Pomalidomide-PEG4-COOH is unique due to its optimal balance of linker length and functional groups, making it highly effective in PROTAC applications . Its ability to recruit cereblon and facilitate protein degradation sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANPUBZFFRWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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